molecular formula C15H17NO5 B2662981 2-((2-(Benzofuran-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate CAS No. 2034292-38-9

2-((2-(Benzofuran-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate

Cat. No. B2662981
CAS RN: 2034292-38-9
M. Wt: 291.303
InChI Key: DTACYVLDZGWSAN-UHFFFAOYSA-N
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Description

Benzofuran is a pharmaceutically significant scaffold, present in numerous naturally occurring and synthetic biologically active molecules . It’s a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, a one-pot synthesis of novel ethyl 2-(benzofuran-2-yl)-4-phenylquinoline-3-carboxylates and the corresponding acids through the one-pot three-step reaction of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate with a series of salicylaldehydes has been described .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives can vary widely depending on the specific compound. For example, the IUPAC name for a benzofuran derivative is 1-(1-benzofuran-2-yl)ethan-1-one .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones can provide benzofuran derivatives in moderate yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely. For instance, 2-Benzofuranyl methyl ketone, a benzofuran derivative, has a molecular weight of 160.17 g/mol .

Scientific Research Applications

Radical Scavenging Potency

The compound has been studied for its antioxidant properties through various assays, demonstrating significant radical scavenging effects. Notably, derivatives of benzofuran, similar in structure to 2-((2-(Benzofuran-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate, have shown to exhibit better scavenging effects than the standard drug ascorbic acid in hydrogen peroxide scavenging assays, highlighting their potential as effective antioxidants (Li Yee Then et al., 2017).

Anti-Cancer Activity

A study on oxime ethers containing benzofuran moieties, similar to the compound , screened against the HeLa cancer cell line, identified derivatives with potential antitumor activity. These findings underscore the importance of further research into benzofuran derivatives for their chemotherapeutic potential, especially in cancer treatment strategies (Tomasz Kosmalski et al., 2022).

Synthesis Efficiency

The efficacy of synthetic methods involving compounds structurally related to this compound has been demonstrated. For instance, OxymaPure/DIC reagent proved superior in synthesizing α-ketoamide derivatives, showcasing the advancements in synthetic chemistry that facilitate the creation of complex molecules with high purity and yield (A. El‐Faham et al., 2013).

Antimicrobial and Antioxidant Activities

Functionalized benzofuran derivatives exhibit significant antimicrobial and antioxidant activities. The study on 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds highlighted these compounds' efficacy, with some displaying excellent antimicrobial activity and others showing dominant antioxidant effects compared to standard antioxidants (J. Rangaswamy et al., 2017).

Mechanism of Action

The mechanism of action of benzofuran derivatives can vary widely and is often related to their biological activities. For instance, some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

Safety and Hazards

The safety and hazards associated with benzofuran derivatives can vary widely. For instance, 2-Benzofuranyl methyl ketone may cause eye and skin irritation, and may be harmful if swallowed or inhaled .

Future Directions

Benzofuran and its derivatives have attracted considerable interest due to their potential applications in medicinal chemistry . The development of facile and practical methods for the construction of 2-(benzofuran-2-yl)quinoline compounds is highly desirable and valuable .

properties

IUPAC Name

[2-[[2-(1-benzofuran-2-yl)-2-methoxyethyl]amino]-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-10(17)20-9-15(18)16-8-14(19-2)13-7-11-5-3-4-6-12(11)21-13/h3-7,14H,8-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTACYVLDZGWSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)NCC(C1=CC2=CC=CC=C2O1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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